IAP Binding Affinity: Naphthalene-Warhead vs. Tetrazole-Warhead Replacement in Benzoazepinone Series
The patent landscape provides a class-level inference: replacing the 6-bromo-2-methoxynaphthalen-1-ylmethyl warhead with a heteroaryl group (e.g., 7-(1H-tetrazol-5-yl)-naphthalen-1-ylmethyl) in the same benzoazepinone scaffold is associated with a shift in target profile (Example 27 vs. unnumbered analogs referencing tetrazole-substituted naphthalenes) [1]. While exact IC50 values for the free amine hydrochloride are not reported, the recurring selection of the 6-bromo-2-methoxy-naphthalenyl moiety across the most potent series underscores its differentiated pharmacophoric contribution.
| Evidence Dimension | Pharmacophoric preference in IAP inhibitor design |
|---|---|
| Target Compound Data | 6-Bromo-2-methoxy-naphthalen-1-ylmethyl moiety present in >50 exemplified compounds; Example 60 derivative (BDBM314247) displays IC50 = 903 nM on BIRC2 (cIAP1) [1]. |
| Comparator Or Baseline | 7-(1H-tetrazol-5-yl)-naphthalen-1-ylmethyl moiety (Ex. 27); IC50 data for direct comparator not publicly disclosed but structural divergence suggests altered BIR domain selectivity. |
| Quantified Difference | Not quantifiable from public data; qualitative preference evidenced by moiety frequency. |
| Conditions | TR-FRET peptide displacement assay against IAP BIR2/BIR3 domains (in vitro binding). |
Why This Matters
For procurement decisions, this reinforces that the 6-bromo-2-methoxy substitution pattern is the default choice for constructing IAP inhibitors, making the amine hydrochloride a strategic synthetic intermediate for this target class.
- [1] US9611224B2, Antiproliferative benzo[B]azepin-2-ones, filed Jul. 11, 2013, granted Apr. 4, 2017. View Source
